5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
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Description
The compound is a derivative of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are a type of heterocyclic compound that have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1,3,4-thiadiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Chemical Reactions
- The study of pyrimidine derivatives, including the synthesis of pyrido[2,3-d]pyrimidines through novel reactions, has been a significant area of research. These reactions often involve starting materials like 5-cyano-1,3-dimethyluracil to yield various pyrimidine derivatives under different conditions, highlighting a range of synthetic pathways and potential chemical transformations (Su & Watanabe, 1982).
Chemical Properties and Applications
- Pyrimido[4,5-d]pyrimidine derivatives have been explored for their photophysical properties and potential applications as pH sensors. The design and synthesis of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives have demonstrated significant solid-state fluorescence emission and solvatochromism, with potential applications in colorimetric pH sensors and logic gates (Yan et al., 2017).
Potential Biological Activity
- Some derivatives of pyrimido[4,5-d]pyrimidine have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential chemotherapeutic applications of these compounds, as well as their role in the development of new antimicrobial agents (Aksinenko et al., 2016).
Supramolecular Chemistry
- The dimerization properties of ureidopyrimidones, a closely related class of compounds, have been studied, demonstrating strong dimerization via quadruple hydrogen bonding. This research contributes to the understanding of supramolecular assemblies and the design of novel molecular architectures (Beijer et al., 1998).
Properties
IUPAC Name |
5-butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-5-8-22-13-10-12(16-11(17-13)9-6-7-9)18(2)15(21)19(3)14(10)20/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHOVPKONYOKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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